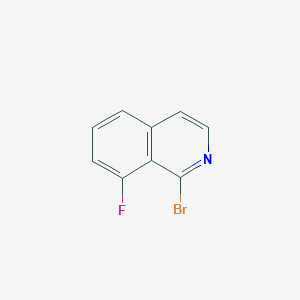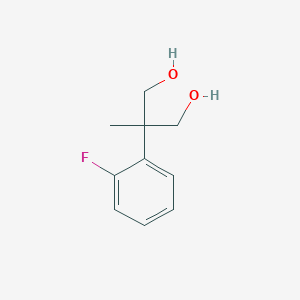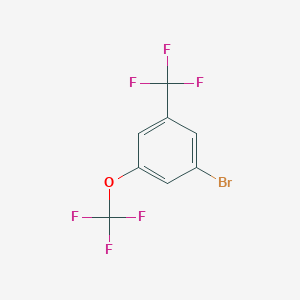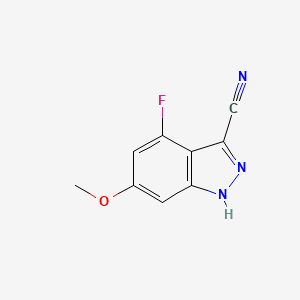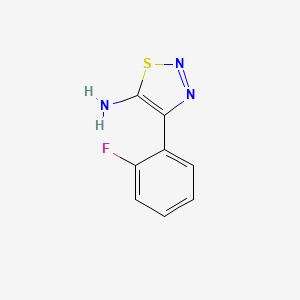
3-氟-4-(甲硫基)苯硼酸频哪醇酯
描述
3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C13H18BFO2S and its molecular weight is 268.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Suzuki-Miyaura 交叉偶联反应
Suzuki-Miyaura 交叉偶联反应是有机合成中硼酸酯的突出应用之一。这种反应能够形成碳-碳键,有助于合成各种有机化合物。 3-氟-4-(甲硫基)苯硼酸频哪醇酯的稳定性和反应活性使其成为这种反应的理想候选者 .
原硼脱除反应
频哪醇硼酸酯的原硼脱除反应是有机合成中的宝贵转化。该过程涉及从分子中去除硼部分,这可能特别具有挑战性。 所讨论的化合物可以通过自由基方法进行原硼脱除反应,这在复杂分子(如 δ-®-coniceine 和 indolizidine 209B)的正式全合成中很有用 .
路易斯酸受体
有机硼化合物,包括3-氟-4-(甲硫基)苯硼酸频哪醇酯,具有作为氟阴离子的路易斯酸受体的潜力。 这种应用在新型材料和传感器的开发中具有重要意义.
药物设计和递送
硼酸及其酯被认为用于设计新的药物和药物递送装置。它们可以作为适合于中子俘获治疗(一种癌症治疗方法)的硼载体。 这些化合物在生物环境中的稳定性是研究的关键领域 .
同系化反应
硼酸酯中的硼部分可以转化成各种官能团。同系化反应(其中硼部分保留在产物中)是一种重要的应用。 这些反应用于扩展有机分子中的碳链 .
自由基-极性交叉反应
3-氟-4-(甲硫基)苯硼酸频哪醇酯:可以参与自由基-极性交叉反应。 这些反应是化学转化的一个子集,其中自由基物种参与极性反应机制,扩展了合成化学家的工具包 .
硼氢化反应
由 H. C. Brown 提出,硼氢化反应是一种将硼不对称地引入有机分子中的方法。 该目标化合物可用于硼氢化反应以产生手性中心,这在各种药物的合成中至关重要 .
稳定性和纯化
频哪醇硼酸酯以其台式稳定性和易于纯化而闻名。 这些特性对于实验室环境中的化学转化特别有吸引力,使得3-氟-4-(甲硫基)苯硼酸频哪醇酯成为研究和开发中宝贵的化合物 .
作用机制
Target of Action
The primary target of this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Palladium–Carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the rate of reaction of similar boronic pinacol esters is influenced by the ph of the environment . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability could be dependent on the pH of the environment .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This can lead to the synthesis of various organic compounds . The compound’s action can also contribute to the development of new borane reagents .
Action Environment
The action of the compound is influenced by environmental factors such as the pH of the environment . The rate of the reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be influenced by the pH of the environment .
生化分析
Biochemical Properties
3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound interacts with enzymes such as hydrolases and oxidoreductases, facilitating the formation of stable enzyme-substrate complexes. The nature of these interactions often involves the formation of covalent bonds between the boronic ester and the active site of the enzyme, leading to enzyme inhibition or activation . Additionally, 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester can interact with proteins through reversible covalent bonding, influencing protein function and stability.
Cellular Effects
The effects of 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the activity of kinases, leading to altered phosphorylation states of downstream targets . Furthermore, 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester can affect gene expression by interacting with transcription factors and modifying their binding affinity to DNA. This, in turn, impacts cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester exerts its effects through specific binding interactions with biomolecules. The boronic ester moiety of the compound forms reversible covalent bonds with hydroxyl and amino groups on enzymes and proteins . This interaction can lead to enzyme inhibition by blocking the active site or altering the enzyme’s conformation. Additionally, 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester can modulate gene expression by binding to transcription factors and influencing their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . Long-term studies have shown that 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression profiles.
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester can exhibit toxic effects, including cellular apoptosis and organ damage. Threshold effects have been observed, where a specific dosage range results in maximal biochemical activity without adverse effects.
Metabolic Pathways
3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the overall efficacy and toxicity of 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester.
Transport and Distribution
Within cells and tissues, 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biochemical effects. The transport and distribution of 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester are critical for its therapeutic potential and overall bioavailability.
Subcellular Localization
The subcellular localization of 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects. The localization of 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester within subcellular organelles is essential for its role in modulating cellular function and metabolism.
属性
IUPAC Name |
2-(3-fluoro-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)9-6-7-11(18-5)10(15)8-9/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPODIIJXGHJKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


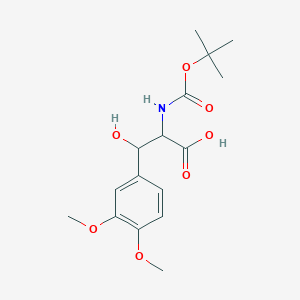
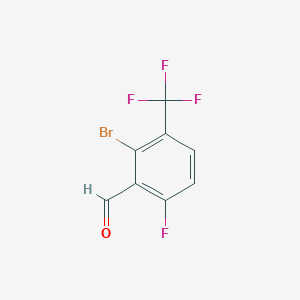
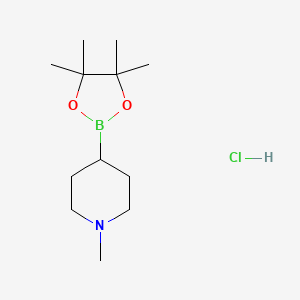
![2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B1447824.png)
![(E)-ethyl 2-[(2'-benzyloxycarbonyl-6'-nitro-phenyl)-imino] propanoate](/img/structure/B1447825.png)

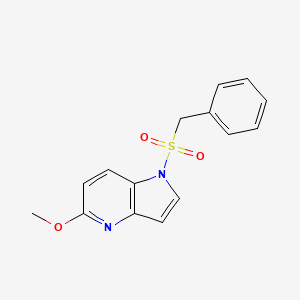

![[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1447833.png)
